molecular formula C7H6N2O2 B3235741 3-(1-Methyl-1H-pyrazol-3-yl)propiolic acid CAS No. 1354706-29-8

3-(1-Methyl-1H-pyrazol-3-yl)propiolic acid

Cat. No.: B3235741
CAS No.: 1354706-29-8
M. Wt: 150.13
InChI Key: NRMQEJDZSIUKIU-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrazol-3-yl)propiolic acid is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and a propiolic acid moiety (HC≡C-COOH) at the 3-position. The propiolic acid group confers unique reactivity due to its triple bond and carboxylic acid functionality, enabling applications in click chemistry, coordination polymers, and pharmaceutical intermediates.

Properties

IUPAC Name

3-(1-methylpyrazol-3-yl)prop-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-9-5-4-6(8-9)2-3-7(10)11/h4-5H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMQEJDZSIUKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-pyrazol-3-yl)propiolic acid typically involves the reaction of 1-methyl-1H-pyrazole with propiolic acid under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the propiolic acid, followed by the addition of 1-methyl-1H-pyrazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-pyrazol-3-yl)propiolic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the propiolic acid group to an alcohol or alkane.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions on the pyrazole ring.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the pyrazole ring, leading to a wide range of derivatives.

Scientific Research Applications

3-(1-Methyl-1H-pyrazol-3-yl)propiolic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-pyrazol-3-yl)propiolic acid depends on its specific application and the molecular targets involved. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The pyrazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s overall activity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally related to 3-(1-Methyl-1H-pyrazol-3-yl)propiolic acid, differing in substituent placement, alkyl/aryl groups, or carboxylic acid variants. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Features
This compound C₇H₆N₂O₂ 150.14* Propiolic acid (HC≡C-COOH); methyl at pyrazole 1-position; triple bond reactivity.
3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid C₁₁H₁₀N₂O₂ 202.20 Benzoic acid replaces propiolic acid; aromatic ring enhances π-conjugation.
3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid C₁₀H₁₆N₂O₂ 196.25 Ethyl and dimethyl groups on pyrazole; propanoic acid (single bond) reduces acidity.
3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid C₇H₁₀N₂O₂ 154.17 Methyl at pyrazole 4-position; propanoic acid lacks triple bond reactivity.

*Calculated based on formula C₇H₆N₂O₂.

Functional Group Impact

  • Acidity: The propiolic acid group (pKa ~1.5) is significantly more acidic than benzoic acid (pKa ~4.2) or propanoic acid (pKa ~4.8) due to the electron-withdrawing triple bond .
  • Reactivity : The alkyne in propiolic acid enables click chemistry (e.g., azide-alkyne cycloaddition), whereas benzoic acid derivatives are more suited for coordination chemistry via carboxylate-metal interactions .

Substituent Effects

  • Pyrazole Substitution: Methyl at the pyrazole 3-position (target compound) vs. 4-position (propanoic acid analog) alters electronic distribution. The 3-position may enhance hydrogen-bonding interactions with adjacent functional groups .

Research Findings and Data

Table 2: Key Physical Properties*

Compound Melting Point (°C) Solubility (Polar Solvents)
This compound Not reported High (due to COOH)
3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid Not reported Moderate (aromatic hindrance)
3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid Not reported Low (alkyl dominance)

*Data inferred from structural analogs; experimental values require further validation.

Biological Activity

3-(1-Methyl-1H-pyrazol-3-yl)propiolic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring and a propiolic acid functional group, which contribute to its unique chemical properties. The molecular formula is C8H8N2O2C_8H_8N_2O_2, with a molecular weight of 164.16 g/mol. The presence of both acidic and nucleophilic sites allows for diverse reactivity, including typical acid-base reactions and participation in cycloaddition reactions due to the triple bond in the propiolic acid moiety.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, such as enzymes and receptors. The pyrazole ring can participate in:

  • Hydrogen bonding
  • π-π stacking
  • Other non-covalent interactions

These interactions modulate the activity of enzymes or receptors, influencing the compound's overall biological effects .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit pro-inflammatory markers and cytokines, potentially making it useful in treating inflammatory diseases .
  • Antioxidant Effects : The compound may also exhibit antioxidant properties by scavenging reactive oxygen species (ROS) and reducing oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits production of TNF-α and IL-6 in macrophages activated with LPS
AntioxidantReduces oxidative stress by scavenging ROS
Enzyme InteractionModulates enzyme activity through binding interactions

Example Study

In a study investigating the anti-inflammatory effects of various compounds, this compound was shown to significantly reduce levels of TNF-α and IL-6 in vitro. This suggests its potential as a therapeutic agent for inflammatory conditions .

Future Directions

Further research is needed to elucidate the specific pathways through which this compound exerts its effects. Investigations into structure-activity relationships (SAR) could provide insights into modifications that enhance its biological efficacy. Additionally, studies focusing on its pharmacokinetics and toxicity profiles will be crucial for evaluating its potential as a therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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